N-(2,6-difluorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
N-(2,6-difluorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a structurally complex heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. Key structural elements include:
- A 1,1-dioxidotetrahydrothiophen-3-yl moiety, contributing to metabolic stability via sulfone functionalization.
- A furan-2-yl substituent at the 6-position, enabling π-π stacking in biological targets.
- A 3-methyl group on the pyrazole ring, likely influencing steric and electronic properties.
This compound is hypothesized to exhibit kinase inhibitory activity, though specific biological targets and therapeutic applications remain under investigation. Its design integrates strategies to optimize solubility, binding affinity, and metabolic resistance compared to earlier analogs .
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N4O4S/c1-13-21-15(23(30)26-11-16-17(24)4-2-5-18(16)25)10-19(20-6-3-8-33-20)27-22(21)29(28-13)14-7-9-34(31,32)12-14/h2-6,8,10,14H,7,9,11-12H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBWZKPMKZOMRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NCC4=C(C=CC=C4F)F)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-difluorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. The presence of difluorobenzyl and tetrahydrothiophen moieties contributes to its unique pharmacological profile.
Anticancer Activity
Research indicates that compounds similar to pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, the compound under investigation has been associated with targeting key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against a range of pathogens. Preliminary studies suggest it may inhibit bacterial growth by interfering with essential metabolic processes. The structure-activity relationship (SAR) analysis indicates that modifications to the furan and thiophene rings can enhance antimicrobial potency .
The biological activity of this compound is thought to involve:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in tumor growth and survival.
- Modulation of Gene Expression : By affecting transcription factors linked to oncogenesis, it can alter gene expression profiles in cancer cells.
Study 1: In Vitro Analysis
A study conducted on human cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined for various cell lines, indicating strong cytotoxic effects at low concentrations .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.2 |
| HeLa (Cervical) | 4.8 |
| A549 (Lung) | 6.0 |
Study 2: Antimicrobial Efficacy
In antimicrobial assays, the compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 486.5 g/mol. Its structure features a pyrazolo-pyridine core, which is known for its biological activity. The presence of fluorine atoms and a furan moiety enhances its pharmacological properties.
Anticancer Activity
Research indicates that compounds with similar pyrazolo-pyridine structures exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-b]pyridine have been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways.
- Mechanism of Action : The compound's mechanism may involve the inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways, which are crucial in cancer progression and metastasis . Molecular docking studies suggest that the compound can effectively bind to these targets, leading to reduced tumor growth and enhanced apoptosis in cancer cells.
Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against various pathogens. The presence of the furan ring is often associated with increased antimicrobial potency, making it a candidate for further exploration in treating infections caused by resistant strains .
Case Study 1: Antitumor Efficacy
In a study investigating new pyrazolo-pyrimidine derivatives, compounds similar to N-(2,6-difluorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide were tested against MCF-7 breast cancer cells. Results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations .
Case Study 2: Antimicrobial Activity
A series of compounds based on the pyrazolo structure were evaluated for their antimicrobial properties against Candida species. The results demonstrated effective inhibition at low concentrations, suggesting potential for development as antifungal agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness is highlighted through comparisons with analogous pyrazolo[3,4-b]pyridine derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
| Compound Name / Feature | Target Compound | Analog 1 (Chlorobenzyl derivative) | Analog 2 (Non-sulfonated tetrahydrothiophen) |
|---|---|---|---|
| Substituent at N-position | 2,6-difluorobenzyl (enhanced lipophilicity, fluorophilic interactions) | 4-chlorobenzyl (higher ClogP) | Benzyl (lower metabolic stability) |
| Sulfone group | Present (1,1-dioxidotetrahydrothiophen-3-yl; improves metabolic resistance) | Absent | Absent |
| Heteroaromatic group at 6-position | Furan-2-yl (moderate electron-withdrawing, π-π interactions) | Thiophen-2-yl (higher lipophilicity) | Phenyl (steric bulk, reduced solubility) |
| Methyl group position | 3-methyl (reduces steric hindrance at binding sites) | 5-methyl (alters ring electronics) | Absent |
| Reported solubility (PBS, pH 7.4) | 12.5 µM (predicted) | 5.8 µM | 3.2 µM |
| In vitro metabolic stability (t½) | >120 min (human liver microsomes) | 45 min | 22 min |
Key Findings
Fluorine vs. Chlorine Substituents : The 2,6-difluorobenzyl group in the target compound reduces ClogP (2.8) compared to Analog 1’s 4-chlorobenzyl (ClogP 3.5), improving aqueous solubility while retaining hydrophobic interactions .
Sulfone Contribution: The 1,1-dioxidotetrahydrothiophen-3-yl group significantly enhances metabolic stability (t½ >120 min) versus non-sulfonated analogs (<45 min), likely due to reduced cytochrome P450-mediated oxidation .
Furan vs. Thiophen/Phenyl : The furan-2-yl group balances electron-deficient properties and solubility, whereas thiophen or phenyl groups in analogs increase lipophilicity but compromise solubility.
Methyl Group Positioning : The 3-methyl group minimizes steric clashes in kinase binding pockets compared to Analog 1’s 5-methyl substitution, as shown in molecular docking studies .
Q & A
Q. What are the optimal synthetic routes for this compound?
The synthesis involves multi-step strategies, including:
- Suzuki-Miyaura coupling to introduce the furan-2-yl group at the 6-position, using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids under inert conditions .
- Boc-protection/deprotection for amine intermediates to prevent side reactions, employing reagents like Boc₂O and DMAP in DMF .
- Heterocyclic core assembly via cyclocondensation of hydrazines with ketones or aldehydes, followed by oxidation of the tetrahydrothiophene ring to the 1,1-dioxide moiety using mCPBA or similar oxidants .
Q. Which spectroscopic techniques confirm structure and purity?
- ¹H/¹³C NMR to verify substituent positions (e.g., difluorobenzyl methylene protons at δ 4.8–5.2 ppm) .
- LC-MS for molecular ion confirmation and purity assessment (e.g., [M+H]⁺ matching theoretical mass ± 0.5 Da) .
- IR spectroscopy to identify carbonyl stretches (1660–1700 cm⁻¹) and sulfone groups (1300–1350 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound?
- Use fume hoods and PPE (nitrile gloves, lab coats) due to potential irritancy, as analogs with fluorinated benzyl groups require careful handling .
- Store under inert gas (argon) at –20°C to prevent degradation .
Q. How is the difluorobenzyl group’s impact on physicochemical properties assessed?
- LogP measurements (via shake-flask or HPLC) to evaluate lipophilicity changes induced by fluorine substitution .
- Solubility assays in PBS (pH 7.4) and simulated gastric fluid to correlate substituent effects with bioavailability .
Q. What chromatographic methods purify intermediates?
- Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for final product purification .
- Flash chromatography (silica gel, ethyl acetate/hexane) for intermediate isolation .
Advanced Questions
Q. How are SAR studies designed to optimize target potency?
- Substituent scanning : Systematically replace the furan-2-yl group with other heterocycles (e.g., thiophene, pyridine) to assess binding affinity changes .
- Bioisosteric replacement : Replace the tetrahydrothiophene sulfone with sulfonamides or phosphonates to modulate metabolic stability .
- In vitro assays : Measure IC₅₀ values against the target receptor in cell lines (e.g., HEK293 transfected with human GnRH receptor) .
Q. What computational approaches improve target binding affinity?
- Molecular docking (AutoDock Vina) to model interactions between the pyrazolo[3,4-b]pyridine core and receptor active sites .
- Free-energy perturbation (FEP) simulations to predict substituent effects on binding energy .
Q. How are discrepancies in biological activity data resolved?
- Assay standardization : Compare activity in serum-free vs. serum-containing media to identify protein-binding effects (e.g., fetal bovine serum shifts IC₅₀ by >10-fold) .
- Counter-screening : Test against related receptors (e.g., CGRP, GnRH analogs) to rule off-target interactions .
Q. What methodologies predict in vivo pharmacokinetics from in vitro data?
Q. How are off-target interactions mitigated during preclinical profiling?
- Selectivity panels : Screen against CYP isoforms (e.g., CYP3A4, CYP2D6) to identify metabolic liabilities .
- Structural minimization : Remove or replace the 3-methyl group if it contributes to hERG channel binding .
Data Contradiction Analysis
Q. How to resolve conflicting SAR data between in vitro and in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
